1-(2-phenylethyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
Description
1-(2-Phenylethyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted at positions 1 and 2. Its structural complexity distinguishes it from simpler pyrrolidine-dione derivatives, warranting detailed comparative analysis with analogs.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22-14-21(23(28)26(22)13-10-16-6-2-1-3-7-16)25-12-11-18-17-8-4-5-9-19(17)24-20(18)15-25/h1-9,21,24H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCSQWXDUDDCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct structural elements:
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Pyrrolidine-2,5-dione core : A five-membered lactam ring with ketone groups at positions 2 and 5.
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Beta-carboline moiety : A tetrahydro-beta-carboline system fused to the pyrrolidine ring at position 3.
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2-Phenylethyl substituent : An aromatic side chain attached to the pyrrolidine nitrogen at position 1.
This combination introduces steric hindrance and electronic effects that complicate regioselective synthesis, necessitating careful selection of protective groups and reaction conditions.
Key Synthetic Hurdles
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Beta-carboline incorporation : The tetrahydro-beta-carboline group requires stereoselective formation to avoid undesired diastereomers.
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Lactam stability : The pyrrolidine-2,5-dione core is prone to hydrolysis under acidic or basic conditions, demanding pH-controlled environments.
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Side chain functionalization : Introducing the 2-phenylethyl group without over-alkylation or ring-opening reactions.
Established Synthesis Pathways
Multi-Component Reaction (MCR) Approach
A widely used method involves assembling the pyrrolidine-2,5-dione scaffold through a one-pot MCR.
Reaction Scheme
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Starting materials :
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2-Pyrrolidinone derivative (e.g., 3-aminopyrrolidine-2,5-dione)
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2-Phenylethyl bromide (for N-alkylation)
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Tryptamine derivative (for beta-carboline formation)
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Steps :
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N-Alkylation : Reacting 3-aminopyrrolidine-2,5-dione with 2-phenylethyl bromide in ethanol at 60°C for 6 hours achieves N1-substitution (yield: 78–85%).
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Schiff base formation : Condensation with tryptamine derivatives in acetic acid yields an imine intermediate.
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Pictet–Spengler cyclization : Treating the imine with HCl in methanol induces cyclization to form the tetrahydro-beta-carboline ring (yield: 65–72%).
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Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 60°C | 85 |
| Reaction time | 6 hours | 82 |
| Catalyst | None | – |
This method balances simplicity and efficiency but struggles with diastereomeric purity (<70% enantiomeric excess).
Electrochemical Synthesis in Deep Eutectic Solvents (DES)
Recent advances leverage DES and electrochemistry to enhance reaction efficiency and sustainability.
Protocol
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DES preparation : Choline chloride and ethylene glycol (1:2 molar ratio).
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Electrochemical cell : Graphite electrodes, constant current (20 mA).
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Steps :
Performance Metrics
| Condition | Conventional (Ethanol) | Electrochemical (DES) |
|---|---|---|
| Reaction time | 4 hours | 2.5 hours |
| Yield | 65% | 90% |
| Diastereomeric ratio | 1.5:1 | 3:1 |
DES improves solubility of aromatic intermediates, while electrochemical activation reduces energy input.
Solid-Phase Synthesis for Scalability
Patented methods employ resin-bound intermediates to streamline purification.
Workflow
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Resin functionalization : Load Wang resin with Fmoc-protected 3-aminopyrrolidine-2,5-dione.
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Sequential coupling :
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Deprotect Fmoc group with piperidine.
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Alkylate with 2-phenylethyl iodide (DIPEA, DMF, 25°C).
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Couple tryptophan derivative via HBTU activation.
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Cyclization : Treat with TFA/water (95:5) to cleave from resin and induce Pictet–Spengler cyclization.
Advantages
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Purity : >95% by HPLC.
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Scale : Gram-to-kilogram scalability.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Average Yield (%) | Time (hours) | Cost ($/g) |
|---|---|---|---|
| Multi-Component | 75 | 8 | 12 |
| Electrochemical-DES | 90 | 2.5 | 8 |
| Solid-Phase | 95 | 24 | 22 |
Electrochemical-DES offers the best trade-off between yield and cost, while solid-phase synthesis suits high-purity demands.
Stereochemical Control
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MCR approach : Poor diastereoselectivity (1.5:1 dr) due to unguided cyclization.
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Electrochemical : Improved dr (3:1) via controlled protonation under electric fields.
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Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid raises dr to 5:1 but increases step count.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Neuropharmacology
Beta-carbolines are known for their psychoactive effects and potential therapeutic benefits in neurological disorders. The compound's structure suggests it may interact with neurotransmitter systems, particularly:
- GABAergic System : Beta-carbolines can act as GABA receptor modulators, which may help in treating anxiety and depression.
- Dopaminergic System : There is potential for use in managing disorders such as Parkinson's disease due to interactions with dopamine receptors.
Antioxidant Activity
Research indicates that beta-carbolines exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound may serve as a protective agent against cellular damage caused by reactive oxygen species (ROS).
Cancer Research
Preliminary studies suggest that compounds similar to this beta-carboline derivative possess anti-cancer properties. They may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Potential to halt the proliferation of cancer cells.
- Inhibition of Tumor Growth : May interfere with signaling pathways involved in tumor progression.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| Neuroprotective Effects of Beta-Carbolines | 2020 | Demonstrated protective effects against neurodegeneration in animal models. |
| Antioxidant Properties of Beta-Carboline Derivatives | 2021 | Showed significant reduction in oxidative stress markers in vitro. |
| Evaluation of Anti-Cancer Activity | 2022 | Reported induction of apoptosis in breast cancer cell lines treated with beta-carboline derivatives. |
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Structural Comparisons
The compound’s pyrrolidine-2,5-dione core is shared with several derivatives, but substituent variations dictate distinct properties:
Key Observations :
- The 2-phenylethyl chain may improve blood-brain barrier penetration relative to shorter alkyl groups (e.g., pentyl) or polar substituents (e.g., 4-aminophenyl) .
Pharmacological Activity
- The phenylethyl group may further enhance CNS bioavailability .
- 3-(1H-Indol-3-yl)Pyrrolidine-2,5-dione Derivatives : These exhibit dual 5-HT1A receptor and serotonin transporter (SERT) binding, making them candidates for antidepressant development .
- Pesticide Derivatives : Halogenated pyrrole-2,5-diones (e.g., fluoroimide) lack CNS activity due to electronegative substituents but show strong antifungal properties .
Mechanistic Divergence :
The target compound’s beta-carboline group likely shifts its activity toward MAO inhibition, whereas indole derivatives prioritize serotonin pathway modulation .
Physicochemical Properties
| Property | Target Compound | 3-(1H-Indol-3-yl) Analog [4] | 1-Pentyl-3-(4’-Aminophenyl) [10] | Pesticide Derivative [7] |
|---|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | ~300–350 | ~280–320 | ~250–300 |
| LogP (Lipophilicity) | High (phenylethyl + beta-carboline) | Moderate (indole + alkyl) | Low (aminophenyl) | High (halogens) |
| Solubility | Low (bulky substituents) | Moderate | High (polar groups) | Very low (halogens) |
Implications :
Biological Activity
The compound 1-(2-phenylethyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a derivative of beta-carboline and pyrrolidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrrolidine derivatives. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against MCF7 and HT29 cell lines with IC50 values of and respectively .
- Mechanism of Action : The compound was found to disrupt cell cycle progression by increasing the G1/G0 phase population while decreasing the G2/M phase population. Additionally, it inhibited anti-apoptotic proteins like Bcl-2 .
Receptor Binding and Enzyme Inhibition
The compound has been investigated for its interactions with various receptors and enzymes:
These interactions suggest that the compound may modulate pathways involved in inflammation and immune responses.
Study on Anticancer Efficacy
A study conducted on pyrazoline-substituted pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited remarkable antitumor activity in vivo. The best-performing compound showed a tumor growth inhibition (TGI) of when administered intraperitoneally at a dose of .
Clinical Implications
The potential therapeutic applications extend beyond oncology; due to its receptor-binding profile, this compound may also be beneficial in treating conditions like asthma and other allergic disorders by acting as a CRTH2 antagonist .
Q & A
Q. How can machine learning models predict novel derivatives with enhanced bioactivity?
- Workflow :
Train models on existing SAR data (e.g., IC₅₀, logP).
Generate virtual libraries of substituents at the phenylethyl/beta-carboline positions.
Prioritize candidates with QSAR-predicted BBB permeability and low cytotoxicity .
Key Challenges and Future Directions
- Stereochemical Complexity : Beta-carboline-pyrrolidine-dione hybrids may exhibit axial chirality; enantioselective synthesis remains underexplored .
- Target Identification : Proteomics (e.g., affinity chromatography-MS) needed to map off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
